molecular formula C12H11N5O2 B4330867 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine

7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine

Cat. No. B4330867
M. Wt: 257.25 g/mol
InChI Key: KOYSLZQTPRSMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine, also known as DMPT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. DMPT belongs to the class of triazolotriazines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine is not fully understood, but it is believed to involve the inhibition of PKC activity. PKC is a family of serine/threonine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine has been shown to inhibit the activity of PKC by binding to the regulatory domain of the enzyme.
Biochemical and Physiological Effects
7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine has also been shown to exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine is its relatively simple synthesis method using readily available reagents. 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine has also been shown to exhibit interesting properties that make it a potential building block for the synthesis of novel materials. However, one of the limitations of 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine is its potential toxicity, which requires careful handling in laboratory experiments.

Future Directions

There are many potential future directions for the research on 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine. In biochemistry, 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine could be further investigated for its potential use as a fluorescent probe for the detection of PKC activity in living cells. In pharmacology, 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine could be further investigated for its potential use as a chemotherapeutic agent for the treatment of various types of cancer. In materials science, 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine could be further investigated for its potential use as a building block for the synthesis of novel materials with interesting properties. Overall, 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine is a promising compound that has the potential to contribute to various fields of scientific research.

Scientific Research Applications

7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine has been investigated for its potential applications in various fields of scientific research. In biochemistry, 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine has also been investigated for its potential use as a fluorescent probe for the detection of PKC activity in living cells.
In pharmacology, 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine has been shown to exhibit antitumor activity in vitro and in vivo. 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine has been investigated for its potential use as a chemotherapeutic agent for the treatment of various types of cancer. 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine has also been shown to exhibit antimicrobial activity against various bacteria and fungi.
In materials science, 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine has been investigated for its potential use as a building block for the synthesis of novel materials with interesting properties. 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) that exhibit interesting optical and electronic properties.

properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-18-8-3-4-11(19-2)9(5-8)10-6-14-17-7-13-16-12(17)15-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYSLZQTPRSMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=NN=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,5-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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